Denibulin hydrochloride

Catalog No.
S548141
CAS No.
779356-64-8
M.F
C18H20ClN5O3S
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denibulin hydrochloride

CAS Number

779356-64-8

Product Name

Denibulin hydrochloride

IUPAC Name

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride

Molecular Formula

C18H20ClN5O3S

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1

InChI Key

JUMSCXLBFWHCRA-PPHPATTJSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

MN029; MN-029; MN 029; Denibulin

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

Description

The exact mass of the compound Denibulin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Denibulin hydrochloride is a novel small molecule classified as a vascular-disrupting agent, primarily developed by MediciNova for the treatment of solid tumors. Its mechanism of action involves the inhibition of microtubule assembly, which leads to the disruption of the cytoskeleton in tumor vascular endothelial cells. This disruption ultimately affects tumor blood flow, contributing to tumor cell necrosis and reduced viability of cancerous tissues .

, including:

  • Oxidation: Under specific conditions, denibulin can be oxidized to form different oxidation products.
  • Reduction: Reduction reactions can alter functional groups within the molecule.
  • Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts, with the products formed depending on the specific conditions applied during the reactions .

Denibulin hydrochloride exhibits significant biological activity by selectively targeting and reversibly binding to the colchicine-binding site on tubulin. This binding inhibits microtubule assembly, leading to cytoskeletal disruption in tumor endothelial cells. The resultant effects include a temporary reduction in tumor blood flow and potential induction of apoptosis in cancer cells. Studies have shown that denibulin can inhibit the growth of various cancer cell lines, including breast carcinoma and human umbilical vein endothelial cells, at nanomolar concentrations .

The synthesis of denibulin hydrochloride involves several steps, including:

  • Preparation of Intermediate Compounds: Initial synthesis steps focus on creating intermediate compounds that will eventually lead to denibulin.
  • Formation of Hydrochloride Salt: The hydrochloride salt form is achieved through the reaction of denibulin with hydrochloric acid.
  • Purification and Formulation: The final product undergoes purification processes to ensure pharmaceutical quality before formulation into acceptable preparations for clinical use .

Denibulin hydrochloride has several applications, particularly in:

  • Cancer Treatment: It is under investigation for its efficacy in treating various solid tumors by disrupting tumor vasculature.
  • Research: Used as a model compound in studies focusing on vascular-disrupting agents and their effects on tumor biology.
  • Pharmaceutical Development: It serves as a reference compound in developing new cancer therapies and understanding microtubule dynamics .

Interaction studies involving denibulin hydrochloride have highlighted its reversible binding properties with tubulin. These studies indicate that denibulin can effectively compete with other tubulin-binding agents, which may influence its therapeutic efficacy. Additionally, pharmacokinetic studies have revealed dose-dependent increases in drug exposure correlating with reductions in tumor vascular parameters .

Denibulin hydrochloride shares its classification as a vascular-disrupting agent with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
Combretastatin A-4 phosphateDisrupts microtubule assemblyPotent against various tumors but less selective
ZD6126Tubulin-binding agentSimilar effects but different binding affinity
AVE8062Targets microtubules to disrupt tumor vasculatureDifferent chemical structure and specificity

Denibulin hydrochloride is unique due to its specific mechanism targeting newly-formed tumor blood vessels while exhibiting a favorable safety profile compared to some similar agents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

421.0975384 g/mol

Monoisotopic Mass

421.0975384 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0U575HR16Q

Pharmacology

Denibulin Hydrochloride is the hydrochloride salt of denibulin, a small molecular vascular disrupting agent, with potential antimitotic and antineoplastic activities. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation., a small molecule vascular disrupting agent (VDA), with potential antimitotic and antineoplastic activity. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells (EC), ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation.

Other CAS

779356-64-8

Wikipedia

Denibulin hydrochloride

Dates

Modify: 2024-02-18
1. Traynor, Anne M.; Gordon, Michael S.; Alberti, Dona; Mendelson, David S.; Munsey, Mark S.; Wilding, George; Gammans, Richard E.; Read, William L. A dose escalation, safety, and tolerability study of MN-029 in patients with advanced solid tumors. Investigational New Drugs (2010), 28(4), 509-515. CODEN: INNDDK ISSN:0167-6997. AN 2010:638288
2. Lee, Ray M.; Gewirtz, David A. Colchicine site inhibitors of microtubule integrity as vascular disrupting agents. Drug Development Research (2008), 69(6), 352-358. CODEN: DDREDK ISSN:0272-4391. CAN 150:229065 AN 2009:13930
3. Cai, Sui X. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Patents on Anti-Cancer Drug Discovery (2007), 2(1), 79-101. CODEN: RPADDY ISSN:1574-8928. CAN 146:414035 AN 2007:141194
4. Shi, Wenyin; Siemann, Dietmar W. Preclinical studies of the novel vascular disrupting agent MN-029. Anticancer Research (2005), 25(6B), 3899-3904. CODEN: ANTRD4 ISSN:0250-7005. CAN 144:285716 AN 2005:1291495
5. Ryan, Anderson Joseph. Vascular damaging agents, such as ZD6126 for administration as an intravenous infusion for treatment of solid tumors. PCT Int. Appl. (2005), 26 pp. CODEN: PIXXD2 WO 2005110426 A1 20051124 CAN 143:483170 AN 2005:1242338
6. Traynor Anne M; Gordon Michael S; Alberti Dona; Mendelson David S; Munsey Mark S; Wilding George; Gammans Richard E; Read William L A dose escalation, safety, and tolerability study of MN-029 in patients with advanced solid tumors. Investigational new drugs (2010), 28(4), 509-15.
7. Cai Sui X Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent patents on anti-cancer drug discovery (2007), 2(1), 79-101.
8. Shi Wenyin; Siemann Dietmar W Preclinical studies of the novel vascular disrupting agent MN-029. Anticancer research (2005), 25(6B), 3899-904.

Explore Compound Types